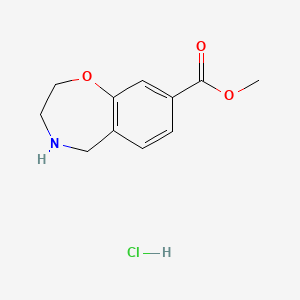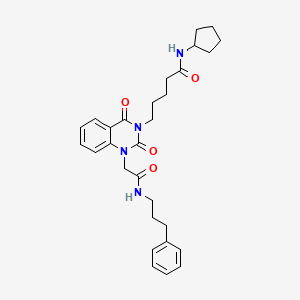![molecular formula C26H22FN3O3S B2410257 2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide CAS No. 899987-21-4](/img/structure/B2410257.png)
2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a methyl group, a dioxospiro ring, an indoline ring, a thiazolidin ring, and a tolyl group. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and tolyl groups are aromatic and could contribute to the compound’s stability and reactivity . The dioxospiro and thiazolidin rings could also impact the compound’s three-dimensional structure and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For instance, the fluorophenyl and tolyl groups could participate in electrophilic aromatic substitution reactions . Additionally, the compound could potentially act as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, the presence of fluorine could increase the compound’s stability and affect its reactivity .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research into the antibacterial properties of novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives demonstrated that certain compounds within this category exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antibacterial agents (Borad et al., 2015).
Anti-inflammatory and Analgesic Activity
Studies have shown that derivatives of the base compound possess significant anti-inflammatory and analgesic properties. For instance, certain derivatives were synthesized and displayed considerable anti-inflammatory activity by inhibiting carrageenin-induced edema and showing analgesic effects that sometimes exceeded those of reference drugs like indomethacin and phenylbutazone (Vigorita et al., 1988).
Antimicrobial Agents
The synthesis of thiazolidine-4-one derivatives has been pursued for their potential antimicrobial effects. Some compounds within this class have been found to have promising antimicrobial activity, including actions against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. This underscores the potential for developing new antimicrobial agents based on these molecular frameworks (Baviskar et al., 2013).
Anticonvulsant Evaluation
Indoline derivatives have been evaluated for their anticonvulsant activities using various models. The results indicated that specific compounds exhibited significant anticonvulsant activity, highlighting the therapeutic potential of these compounds in treating seizure disorders (Nath et al., 2021).
Src Kinase Inhibitory and Anticancer Activities
Research into N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, which share structural similarities with the base compound, demonstrated Src kinase inhibitory activities and anticancer effects. These studies provide insights into the role of specific structural elements in inhibiting cancer cell proliferation and offer potential pathways for cancer therapy development (Fallah-Tafti et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-6-10-19(11-7-16)28-22(31)14-29-24-17(2)4-3-5-21(24)26(25(29)33)30(23(32)15-34-26)20-12-8-18(27)9-13-20/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKIGFOHGKJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

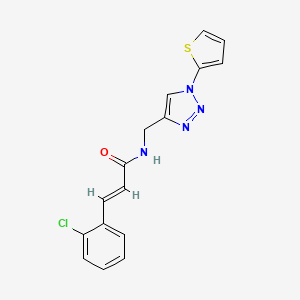
![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)
![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2410178.png)
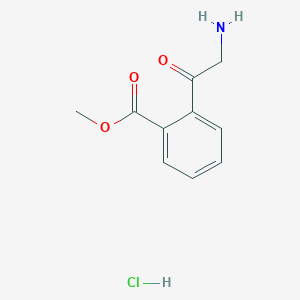
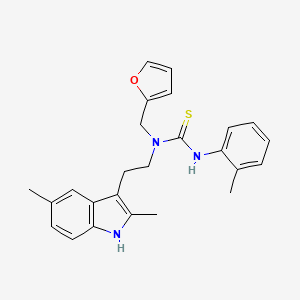
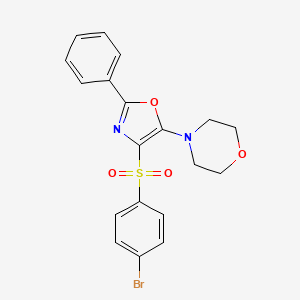


![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)

